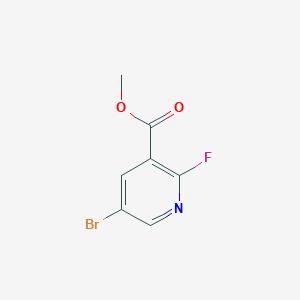

Methyl 5-bromo-2-fluoronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPLSFRRQYGYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670548 | |

| Record name | Methyl 5-bromo-2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931105-37-2 | |

| Record name | Methyl 5-bromo-2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-fluoronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Methyl 5-bromo-2-fluoronicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount. Methyl 5-bromo-2-fluoronicotinate emerges as a particularly valuable building block, offering a unique combination of reactive sites on a pyridine core. The pyridine ring, a common motif in pharmaceuticals, provides favorable pharmacokinetic properties, while the distinct electronic nature of the fluorine and bromine substituents allows for selective, sequential chemical transformations. This guide provides an in-depth analysis of its properties, synthetic utility, and practical handling, grounded in established chemical principles to empower researchers in its application.

Part 1: Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are the foundation of successful and reproducible research.

Compound Identification

| Identifier | Value | Source |

| CAS Number | 931105-37-2 | [1][2][3] |

| Chemical Name | This compound | [1][4] |

| IUPAC Name | methyl 5-bromo-2-fluoropyridine-3-carboxylate | [4] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2][5] |

| SMILES | COC(=O)C1=CC(Br)=CN=C1F | [4] |

| InChI Key | QWPLSFRRQYGYTD-UHFFFAOYSA-N | [1][4] |

Physicochemical & Computed Data

The following tables summarize the key physical and computed properties, which are critical for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 234.02 g/mol | [1][3][5] |

| Appearance | Solid (typical) | [6] |

| Boiling Point | 260.6°C at 760 mmHg | [3] |

| Density | 1.66 g/cm³ | [3] |

| Flash Point | 111.4°C | [3] |

| Refractive Index | 1.533 | [3] |

| Storage | 2-8°C, in a dry, well-ventilated place | [5][7] |

| Exact Mass | 232.94877 u | [3] |

| XLogP3 | 1.8 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

Part 2: The Causality of Synthetic Utility

The value of this compound lies not just in its structure, but in the predictable and differential reactivity of its halogen substituents. This allows for a programmed, multi-step synthesis from a single starting material.

-

Expertise-Driven Insight: The fluorine atom at the C2 position is highly activated by the electron-withdrawing nature of the adjacent ester group and the ring nitrogen. This makes it an excellent site for Nucleophilic Aromatic Substitution (SNAr) reactions. Introducing nitrogen, oxygen, or sulfur nucleophiles at this position is often a facile process, allowing for the construction of diverse compound libraries.

-

Strategic Bromination: Conversely, the bromine atom at the C5 position is sterically accessible and electronically suited for metal-catalyzed cross-coupling reactions . It serves as a synthetic handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This is a cornerstone of modern pharmaceutical synthesis for assembling complex molecular architectures.[8]

The ability to perform an SNAr reaction at the C2-fluoro position while leaving the C5-bromo position intact (or vice-versa) is the key to its utility as a versatile intermediate.

Caption: Differential reactivity of halogen sites on the nicotinatinate core.

Part 3: Proposed Synthetic Workflow

While proprietary industrial syntheses may vary, a logical and robust pathway to this compound can be devised from commercially available precursors based on established pyridine chemistry principles.

Retrosynthetic Analysis

A plausible retrosynthetic approach involves three key transformations:

-

Esterification: The methyl ester can be readily formed from the corresponding carboxylic acid.

-

Bromination: The bromine at C5 can be introduced via electrophilic aromatic substitution on an activated pyridine ring.

-

Starting Material: The synthesis can logically commence from 2-fluoronicotinic acid.

Step-by-Step Protocol (Illustrative)

-

Step 1: Esterification of 2-Fluoronicotinic Acid.

-

Rationale: Converting the carboxylic acid to a methyl ester is a standard procedure to protect the acid functionality and modify solubility. Fischer esterification is a classic and cost-effective method.

-

Procedure:

-

Suspend 2-fluoronicotinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture until TLC or LC-MS analysis indicates complete conversion of the starting material.

-

Cool the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify if necessary to yield methyl 2-fluoronicotinate.

-

-

-

Step 2: Regioselective Bromination.

-

Rationale: The C5 position of the 2-fluoronicotinate ring is the most electron-rich and sterically accessible site for electrophilic attack. A standard brominating agent can be used.

-

Procedure:

-

Dissolve methyl 2-fluoronicotinate in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion is verified by analytical methods.

-

Carefully quench the reaction by pouring it onto ice, followed by neutralization.

-

Extract the product, dry the organic phase, and purify by chromatography or recrystallization to obtain the final product, this compound.

-

-

Caption: A plausible two-step synthesis pathway for the target compound.

Part 4: Applications in Medicinal Chemistry

Halogenated pyridines are privileged scaffolds in drug discovery. While specific public-domain applications of this compound are emerging, its structural motifs are found in numerous bioactive molecules. Its close analogue, Methyl 5-bromo-2-chloronicotinate, is a known intermediate in the synthesis of pharmaceuticals for neurological disorders and agrochemicals.[9]

-

Scaffold for Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in ATP-competitive kinase inhibitors. The C2 and C5 positions are ideal for projecting vectors into solvent-exposed regions or deep into hydrophobic pockets of the enzyme.

-

GPCR Ligand Development: The ability to introduce diverse functionality allows for the tuning of receptor subtype selectivity and ADME properties for G-protein coupled receptor (GPCR) modulators.

-

Bioisosteric Replacement: The fluoropyridine motif is often used as a bioisostere for other aromatic systems to improve metabolic stability or enhance binding affinity through specific fluorine-protein interactions.

-

Fragment-Based Drug Discovery (FBDD): This compound serves as an excellent starting point in FBDD campaigns, where fragments are elaborated using the reactive handles to rapidly generate more potent leads.

Caption: Role as a central scaffold in generating diverse bioactive molecules.

Part 5: Spectroscopic Characterization

Unambiguous characterization is essential for quality control. The structure of this compound gives rise to a distinct spectroscopic signature. Reputable suppliers often provide spectral data such as NMR, HPLC, or LC-MS.[5][10]

-

¹H NMR: Expect two signals in the aromatic region, both appearing as doublets of doublets due to coupling to each other and to the ¹⁹F nucleus. The methyl ester will present as a singlet around 3.9 ppm.

-

¹³C NMR: Seven distinct carbon signals are expected. The C-F and C-Br carbons will show characteristic shifts, and the carbons adjacent to fluorine will exhibit C-F coupling.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift indicative of the fluorine's electronic environment.

-

Mass Spectrometry: The key diagnostic feature is the isotopic pattern of bromine. The molecular ion region will show two peaks of nearly equal intensity (M and M+2), corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Part 6: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is classified as hazardous and requires careful handling.

GHS Hazard Classification

| Pictogram | Code | Hazard Statement | Source |

| GHS07 (Exclamation Mark) | H315 | Causes skin irritation | [4][5] |

| H319 | Causes serious eye irritation | [4] | |

| H335 | May cause respiratory irritation | [4][5] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE):

-

Handling Practices:

-

Spill Response:

-

Evacuate the area.

-

Wear full PPE.

-

Soak up with inert absorbent material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[7]

-

-

Storage:

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined and differential reactivity at two distinct positions on the pyridine core provides chemists with a reliable and versatile platform for constructing complex molecules. A thorough understanding of its properties, synthetic logic, and safety requirements, as detailed in this guide, is the key to unlocking its full potential in drug discovery, agrochemistry, and materials science.

References

-

Moldb. This compound - CAS No.: 931105-37-2. [Link]

-

PubChem. Methyl 5-bromo-2-chloropyridine-4-carboxylate. [Link]

-

Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. WorldOfChemicals. [Link]

Sources

- 1. This compound | CAS: 931105-37-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 931105-37-2 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 931105-37-2 | this compound - AiFChem [aifchem.com]

- 5. 931105-37-2 | this compound - Moldb [moldb.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound(931105-37-2) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on Methyl 5-bromo-2-fluoronicotinate: A Keystone Building Block for Scientific Innovation

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper serves as a comprehensive technical guide to the core physical and chemical properties of Methyl 5-bromo-2-fluoronicotinate. As a Senior Application Scientist, the aim is to provide not just data, but a deeper, field-tested understanding of this versatile molecule's behavior and utility in modern research and development, particularly within the pharmaceutical and materials science sectors.

Foundational Profile: Understanding the Core Attributes

This compound is a substituted pyridine derivative that has garnered significant interest as a synthetic intermediate. Its unique arrangement of a bromine atom, a fluorine atom, and a methyl ester on the pyridine ring provides multiple reactive sites, making it a highly valuable scaffold in organic synthesis.

A solid grasp of its fundamental physical and chemical characteristics is the bedrock of its effective application. The following table summarizes these critical parameters.

| Property | Value |

| Molecular Formula | C7H5BrFNO2 |

| Molecular Weight | 234.02 g/mol |

| CAS Number | 931105-37-2 |

| Appearance | Crystalline needles, off-white in color |

| Boiling Point | 260.6°C at 760 mmHg |

| Density | Approximately 1.660 g/cm³ |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C |

The Molecule in Detail: Structural and Spectroscopic Analysis

The unambiguous identification and purity assessment of this compound are critical for reproducible and reliable experimental outcomes. A multi-technique spectroscopic approach is the gold standard for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the molecular structure. The proton NMR will show distinct signals for the methyl ester protons and the two aromatic protons on the pyridine ring. The fluorine NMR will exhibit a characteristic signal confirming the presence of the C-F bond.

-

Mass Spectrometry (MS) : This technique verifies the molecular weight. The presence of bromine is easily confirmed by the characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. Expect strong absorbances for the C=O of the ester and the C-F bond.

Reactivity and Synthetic Strategy: A Chemist's Perspective

The synthetic utility of this compound stems from the differential reactivity of its substituents. This allows for selective transformations at various positions on the pyridine ring.

Caption: Reactivity map of this compound.

-

Nucleophilic Aromatic Substitution (SNAr) at C2 : The fluorine atom is highly activated towards displacement by nucleophiles due to the electron-withdrawing effects of the ring nitrogen and the adjacent ester group. This allows for the facile introduction of amines, alcohols, and thiols.

-

Palladium-Catalyzed Cross-Coupling at C5 : The bromine atom serves as an excellent handle for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This enables the formation of C-C and C-heter

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 5-bromo-2-fluoronicotinate

This in-depth technical guide provides a comprehensive spectroscopic analysis of Methyl 5-bromo-2-fluoronicotinate, a crucial building block in modern drug discovery and development. By dissecting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as an essential reference for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This guide emphasizes the "why" behind the data, offering insights into the structural nuances that influence the spectroscopic outcomes.

Introduction: The Significance of this compound

This compound (C₇H₅BrFNO₂) is a halogenated pyridine derivative with significant utility in organic synthesis. Its trifunctional nature—a pyridine core, a bromine atom, a fluorine atom, and a methyl ester group—provides multiple reactive sites for the construction of complex molecular architectures. The strategic placement of the bromo and fluoro substituents on the pyridine ring makes it a valuable synthon for introducing these moieties into larger, biologically active molecules. Understanding its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification in synthetic workflows.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are the primary determinants of its spectroscopic signature. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the steric and electronic effects of the bromine atom, creates a unique electronic environment around the pyridine ring.

Molecular Structure of this compound

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Data Interpretation:

-

Molecular Ion Peak ([M]⁺˙): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity at m/z 233 and 235.

-

Loss of a Methoxy Radical ([M-OCH₃]⁺): Fragmentation of the ester group can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 202/204.

-

Loss of the Carbomethoxy Group ([M-COOCH₃]⁺): Cleavage of the entire methyl ester group would give a bromofluoropyridyl cation at m/z 174/176.

Self-Validating System: The presence of the characteristic bromine isotopic pattern in the molecular ion and major fragment peaks provides a high degree of confidence in the structural assignment. The fragmentation of methyl esters is a well-understood process, further validating the predicted pathway. [1][2]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled experiment should be run with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small amount of the solid on the ATR crystal and apply pressure.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous identification and characterization. This technical guide, by integrating predictive data with fundamental spectroscopic principles, serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently verify its structure and purity in their research and development endeavors.

References

-

GCMS Section 6.14 - Whitman People. [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

-

Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and - AIP Publishing. [Link]

-

Oleic methyl ester fragmentation patterns. The molecular structure of... - ResearchGate. [Link]

-

"NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. [Link]

Sources

The Strategic Synthesis of Methyl 5-bromo-2-fluoronicotinate: An In-depth Technical Guide

Abstract

Methyl 5-bromo-2-fluoronicotinate is a pivotal building block in contemporary drug discovery, finding application in the synthesis of a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of a robust and strategic synthesis pathway for this valuable compound. We will delve into the mechanistic underpinnings of the selected reactions, offer detailed, field-tested protocols, and present a critical analysis of the process, empowering researchers and drug development professionals with the knowledge to efficiently produce this key intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

The unique substitution pattern of this compound, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl ester for further functionalization, makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical compounds. Its presence in the core structure of numerous developmental drugs underscores the importance of a reliable and scalable synthetic route. This guide will illuminate a practical pathway, emphasizing not just the "how" but the critical "why" behind each procedural step.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic disconnection of the target molecule, this compound (I), points towards the precursor 5-bromo-2-fluoronicotinic acid (II). The final esterification step is a standard and generally high-yielding transformation. The core challenge lies in the efficient synthesis of the fluorinated nicotinic acid precursor (II).

A plausible and strategically sound approach for the synthesis of 5-bromo-2-fluoronicotinic acid (II) involves a Sandmeyer-type reaction, specifically a Balz-Schiemann-like transformation. This well-established method for the introduction of fluorine onto an aromatic ring proceeds via a diazonium salt intermediate. The readily available 2-amino-5-bromopyridine (IV) serves as an ideal starting material. The synthesis can be envisioned in two key stages:

-

Stage 1: Synthesis of 5-bromo-2-fluoronicotinic acid (II) from 2-amino-5-bromopyridine (IV).

-

Stage 2: Esterification of 5-bromo-2-fluoronicotinic acid (II) to yield this compound (I).

This pathway is advantageous due to the commercial availability of the starting material and the generally reliable nature of the involved chemical transformations.

Stage 1: Synthesis of 5-bromo-2-fluoronicotinic acid

The synthesis of the key intermediate, 5-bromo-2-fluoronicotinic acid, can be achieved from 2-amino-5-bromopyridine. This transformation involves the introduction of a carboxylic acid group at the 3-position and the conversion of the amino group at the 2-position to a fluorine atom. While a one-pot reaction is conceivable, a stepwise approach often provides better control and higher yields. A plausible sequence involves the diazotization of the aminopyridine followed by fluorination.

Mechanistic Insights: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[1][2] It proceeds through the formation of a diazonium tetrafluoroborate salt from a primary aromatic amine.[2] This salt, upon thermal decomposition, expels nitrogen gas and boron trifluoride, generating an aryl cation that is subsequently trapped by a fluoride ion from the tetrafluoroborate anion to yield the desired aryl fluoride.[1] This reaction is particularly effective for the synthesis of fluoroarenes, which are often challenging to prepare by other methods.[2]

Experimental Protocol: Synthesis of 5-bromo-2-fluoronicotinic acid

This protocol is a representative procedure based on established methodologies for diazotization and fluorination of aminopyridines.

Step 1: Diazotization of 2-amino-5-bromopyridine

-

In a well-ventilated fume hood, cautiously add 2-amino-5-bromopyridine (1 equivalent) to a solution of hydrobromic acid (48%).

-

Cool the resulting mixture to 0 °C in an ice-water bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Fluorination (Balz-Schiemann Reaction)

-

To the cold diazonium salt solution, slowly add a solution of fluoroboric acid (HBF4, 48% in water, 1.2 equivalents), keeping the temperature below 10 °C.

-

A precipitate of the diazonium tetrafluoroborate salt should form. Stir the mixture for an additional 30 minutes at low temperature.

-

Isolate the diazonium tetrafluoroborate salt by filtration and wash it with cold diethyl ether.

-

Carefully dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

Gently heat the dry diazonium tetrafluoroborate salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases.

-

Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-bromo-2-fluoronicotinic acid.

-

Purify the crude product by recrystallization or column chromatography.

Stage 2: Esterification of 5-bromo-2-fluoronicotinic acid

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and efficient method for this transformation.[3]

Mechanistic Rationale: Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid) increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[4]

Experimental Protocol: Synthesis of this compound

-

Suspend 5-bromo-2-fluoronicotinic acid (1 equivalent) in methanol (in excess, serving as both reactant and solvent).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (monitor by TLC for the disappearance of the starting material).

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a pure solid.

Data Summary and Visualization

Table 1: Summary of Key Reaction Parameters

| Stage | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Diazotization & Fluorination | 2-amino-5-bromopyridine, NaNO₂, HBr, HBF₄ | Water, Toluene | 0 °C to Reflux | 60-70% |

| 2 | Esterification | 5-bromo-2-fluoronicotinic acid, Methanol, H₂SO₄ | Methanol | Reflux | 85-95% |

Diagram 1: Overall Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Conclusion: A Reliable Path to a Key Intermediate

The synthetic pathway detailed in this guide, commencing from the readily accessible 2-amino-5-bromopyridine, represents a robust and scalable method for the preparation of this compound. The strategic implementation of a Balz-Schiemann-type reaction for the introduction of the fluorine atom, followed by a classical Fischer esterification, provides a reliable route for researchers in the pharmaceutical and agrochemical industries. The provided protocols, grounded in established chemical principles, offer a solid foundation for the efficient synthesis of this crucial building block.

References

-

Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available at: [Link]

- Google Patents. Non-catalytic preparation of nicotinic acid esters. US2816112A.

-

National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

-

ResearchGate. Any procedure for the esterification of isonicotinic acid? Available at: [Link]

-

Wikipedia. Balz–Schiemann reaction. Available at: [Link]

-

Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]

-

Organic Chemistry Portal. Balz-Schiemann Reaction. Available at: [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

-

RSC Publishing. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Available at: [Link]

-

Dissertation. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Available at: [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available at: [Link]

-

MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]

-

BYJU'S. Balz Schiemann Reaction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. Balz-Schiemann Reaction. Available at: [Link]

-

AOBChem. 2-Fluoro-5-chloropyridine-3-carboxylic acid. Available at: [Link]

- Google Patents. A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available at: [Link]

- Google Patents. Preparation of bromo acids and esters. US2876255A.

-

Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available at: [Link]

-

DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. Available at: [Link]

-

YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 5-bromo-2-fluoronicotinate: A Versatile Fluorinated Building Block for Advanced Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable reagents, Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2) has emerged as a particularly versatile and powerful intermediate.

This technical guide provides an in-depth examination of this compound, moving beyond a simple cataloging of properties to deliver field-proven insights into its reactivity and application. We will explore the causality behind its synthetic utility, focusing on the differential reactivity of its two halogen substituents, which allows for selective, stepwise functionalization. This unique characteristic enables the construction of complex, highly substituted pyridine scaffolds, which are central to numerous pharmaceuticals, including kinase inhibitors, and advanced functional materials.[1][2][3]

Core Characteristics: Physicochemical and Safety Data

A comprehensive understanding of a building block's properties is the foundation of successful and safe experimentation.

Physicochemical Properties

The key physical and chemical attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 931105-37-2 | [4] |

| Molecular Formula | C₇H₅BrFNO₂ | [5] |

| Molecular Weight | 234.02 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | Varies by supplier |

| Boiling Point | 260.6 °C at 760 mmHg | [6] |

| Storage Temperature | 2-8 °C | [7] |

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Core Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8]

-

Spill Management: In case of a spill, avoid generating dust. Absorb solids with an inert material and place in a suitable, closed container for disposal.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

The Heart of Reactivity: Orthogonal Halogen Functionalization

The synthetic power of this compound lies in the distinct reactivity profiles of its bromine and fluorine substituents. This "orthogonality" allows for a programmed, site-selective approach to building molecular complexity.

-

The C5-Bromo Position: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions . The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl >> F.[9] This makes the C5-position readily susceptible to oxidative addition by a Pd(0) catalyst, enabling Suzuki-Miyaura and Sonogashira couplings to form new C-C bonds.

-

The C2-Fluoro Position: The C-F bond is relatively inert to palladium catalysis under standard conditions. However, its position ortho to the electron-withdrawing ester and adjacent to the ring nitrogen makes it highly activated for Nucleophilic Aromatic Substitution (SNAr) .[8][10] The strong electronegativity of fluorine polarizes the C2 carbon, making it an excellent electrophilic site for attack by nucleophiles like amines, alcohols, and thiols.[10]

This differential reactivity is the cornerstone of its utility, enabling a two-stage functionalization strategy as illustrated below.

Caption: Sequential functionalization workflow for this compound.

Key Synthetic Transformations: Protocols and Mechanistic Insights

This section provides detailed, actionable protocols for the three most critical transformations involving this compound.

Suzuki-Miyaura Cross-Coupling (C5-Position)

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of biaryl synthesis in drug discovery.[6][11]

Causality and Trustworthiness: The mechanism relies on a Pd(0)/Pd(II) catalytic cycle.[11] The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[12] The protocol's trustworthiness is validated by its widespread use and high functional group tolerance.[6]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Experimental Protocol: Synthesis of Methyl 2-fluoro-5-phenylnicotinate

This protocol is a generalized procedure based on established methods for coupling aryl bromides.[6][13]

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

-

Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1 v/v).[13] Purge the solution with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of argon.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | >90 | Adapted from[6][13] |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 12 | >85 | Adapted from[14] |

Sonogashira Coupling (C5-Position)

The Sonogashira coupling provides a powerful route to form C(sp²)-C(sp) bonds, creating aryl alkynes that are valuable intermediates for synthesizing heterocycles and complex natural products.[7]

Causality and Trustworthiness: This reaction typically employs a dual-catalyst system.[7] The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, similar to the Suzuki reaction. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the Pd(II) complex, accelerating the overall reaction and allowing for milder conditions (often room temperature).[4][5] An amine base like triethylamine (Et₃N) serves as both the base and often as a solvent.[4]

Caption: Experimental workflow for a typical Sonogashira coupling reaction.[9]

Experimental Protocol: Synthesis of Methyl 2-fluoro-5-(phenylethynyl)nicotinate

This protocol is adapted from established procedures for the Sonogashira coupling of bromo-fluoropyridines.[4][9]

-

Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

-

Evacuate and Backfill: Seal the flask and cycle between vacuum and argon three times.

-

Solvent and Reagent Addition: Add degassed THF and Et₃N (2.0 equiv.). Add phenylacetylene (1.2 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required. Monitor the reaction until the starting material is consumed (typically 2-16 hours).[4]

-

Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

| Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | >90 | Adapted from[4] |

| Pd(OAc)₂ / P(p-tol)₃ | None (Cu-free) | DBU | THF | 80 | 70-90 | Adapted from[15] |

Nucleophilic Aromatic Substitution (SNAr at C2-Position)

SNAr is the classic method for functionalizing electron-deficient aromatic rings. For this compound, the C2-fluoro group is the prime site for this transformation.

Causality and Trustworthiness: The reaction proceeds via a two-step addition-elimination mechanism.[16][17] The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[16] The presence of the electron-withdrawing ester group and the ring nitrogen is crucial for stabilizing this intermediate. In the second, typically faster step, the fluoride ion is eliminated, restoring aromaticity. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, facilitating the initial nucleophilic attack, which is the rate-determining step.[10]

Caption: The two-step addition-elimination mechanism of SNAr.[16] (Note: Actual chemical structures would replace the placeholder images in a live environment.)

Experimental Protocol: Synthesis of Methyl 5-bromo-2-(benzylamino)nicotinate

This protocol is based on general procedures for SNAr on activated 2-fluoropyridines.[8]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.

-

Reagent Addition: Add a base, such as K₂CO₃ or DIPEA (2.0-3.0 equiv.), followed by the nucleophile, benzylamine (1.1-1.5 equiv.).

-

Reaction: Heat the reaction mixture to 80-120 °C. The reaction is typically slower than cross-coupling and may require several hours to overnight. Monitor by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it into water. An organic product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | K₂CO₃ | DMSO | 100 | 12 | >90 | Adapted from[8] |

| Phenol | Cs₂CO₃ | DMF | 120 | 16 | >85 | Adapted from[8] |

| Ethanethiol | NaH | THF | 60 | 6 | >95 | Adapted from[8] |

Conclusion

This compound is a high-value building block whose utility is derived from the predictable and orthogonal reactivity of its halogen substituents. It provides a reliable platform for chemists to perform sequential C-C and C-Heteroatom bond formations, enabling efficient access to a wide array of complex substituted pyridine derivatives. This strategic control over molecular construction makes it an invaluable asset in the synthesis of novel pharmaceuticals and functional materials, empowering researchers to accelerate their discovery programs.

References

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

-

Wang, J., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. [Link]

-

Hull, K. (n.d.). Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. [Link]

-

Lee, H. G., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

DiRocco, D. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]

-

Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry. [Link]

- Google Patents. (n.d.). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

-

Isom, H. C., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie. [Link]

-

ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

-

Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

- Google Patents. (n.d.).

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

The Chem Corner. (2022). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. [Link]

- Google Patents. (n.d.). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.

-

Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research. [Link]

-

Patsnap. (n.d.). Synthesis of boronic ester and acid compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

-

Cerna, I., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

-

BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

- Google Patents. (n.d.).

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. digibug.ugr.es [digibug.ugr.es]

- 15. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]

- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

A Senior Application Scientist's Guide to Methyl 5-bromo-2-fluoronicotinate: A Cornerstone Building Block in Modern Organic Synthesis

Abstract

Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2) has emerged as a preeminent building block for chemists in the pharmaceutical, agrochemical, and material science sectors.[1][2][3] Its strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and a fluorine atom—on an electron-deficient pyridine ring offers a sophisticated platform for complex molecular engineering. This guide provides an in-depth analysis of the compound's reactivity and its application in key synthetic transformations. We will explore the causality behind its utility in palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution at the C-F bond, providing field-proven protocols and mechanistic insights for research, development, and drug discovery professionals.

Core Analysis: Structure and Reactivity Profile

The synthetic power of this compound stems from the differentiated reactivity of its halogen substituents, a direct consequence of their electronic environment on the pyridine scaffold.

Physicochemical Properties

The molecule's properties make it a versatile reagent in a variety of common organic solvents, suitable for a wide range of reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 931105-37-2 | [3][4] |

| Molecular Formula | C₇H₅BrFNO₂ | [5][6] |

| Molecular Weight | 234.02 g/mol | [4][6] |

| Appearance | Off-white crystalline powder (Typical) | [7] |

| Boiling Point | ~260.6°C at 760 mmHg | [5] |

| Purity | Typically ≥98% | [4] |

The Dichotomy of Halogen Reactivity

The primary value of this reagent lies in the orthogonal reactivity of the C5-Br and C2-F bonds.

-

The C5-Bromo Position : The carbon-bromine bond is the preferred site for palladium-catalyzed cross-coupling reactions . The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the stronger, less polarizable C-F bond. This site is ideal for building molecular complexity through C-C and C-N bond formation.[7][8][9]

-

The C2-Fluoro Position : The fluorine atom, positioned ortho to the ring nitrogen and meta to the electron-withdrawing methyl ester, strongly activates this carbon for nucleophilic aromatic substitution (SNA_r_) . Fluorine is a poor leaving group in many contexts, but in SNA_r_, its high electronegativity makes the attached carbon highly electrophilic, facilitating the initial nucleophilic attack, which is often the rate-determining step.[10][11][12]

This dual reactivity allows for sequential, site-selective functionalization, providing a logical and efficient pathway to highly substituted pyridine derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, CasNo.931105-37-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 4. 931105-37-2 | this compound - Moldb [moldb.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS: 931105-37-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. nbinno.com [nbinno.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

The Synthetic Cornerstone: A Technical Guide to Methyl 5-bromo-2-fluoronicotinate for Advanced Drug Discovery

For the discerning researcher and professional in the dynamic landscape of drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2), a halogenated pyridine derivative, has emerged as a pivotal intermediate, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, synthesis, physicochemical properties, and critical applications in medicinal chemistry, with a focus on enabling researchers to leverage its synthetic potential.

Physicochemical Profile and Structural Attributes

This compound is a trifunctionalized pyridine ring, presenting three distinct points for chemical modification: a bromine atom, a fluorine atom, and a methyl ester group. This unique arrangement of functionalities dictates its reactivity and utility in organic synthesis.

The bromine atom at the 5-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, providing a robust handle for the introduction of a wide array of substituents. The fluorine atom at the 2-position, ortho to the nitrogen, significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity and modulating the pKa of the ring nitrogen. This fluorine substitution can also impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability, in the final drug molecule. The methyl ester at the 3-position offers a site for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 931105-37-2 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2][3] |

| Molecular Weight | 234.02 g/mol | [1][3] |

| Appearance | Off-white to white crystalline powder | [3] |

| Boiling Point | 260.6 °C at 760 mmHg | [1] |

| Density | 1.66 g/cm³ | [1] |

| Flash Point | 111.4 °C | [1] |

| Storage Temperature | 2-8°C | [4] |

Commercial Availability and Sourcing

This compound is readily available from a multitude of commercial suppliers specializing in fine chemicals and building blocks for research and development. Its accessibility ensures a reliable supply chain for both small-scale laboratory synthesis and larger-scale production campaigns. When sourcing this reagent, it is crucial to consider purity specifications, with most reputable suppliers offering a purity of 98% or higher. Researchers should always request a Certificate of Analysis (CoA) to verify the identity and purity of the material.

Table 2: Prominent Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Sigma-Aldrich | A well-established global supplier with extensive documentation. | |

| BLD Pharm | Offers various pack sizes and provides analytical data online.[5] | |

| Finetech Industry Limited | Provides custom synthesis and bulk quantity options.[3] | |

| Matrix Scientific | Lists various pack sizes and pricing on their website.[2] | |

| Apollo Scientific | UK-based supplier with international shipping.[4] | |

| Guidechem | A platform listing multiple suppliers for comparison. |

Synthesis of this compound: A Patented Approach

The synthesis of this compound has been described in the patent literature as a key intermediate in the preparation of kinase inhibitors for the treatment of cancers.[1] A representative synthetic route is outlined below, starting from commercially available 5-bromo-2-fluoronicotinic acid.

Figure 1: Synthetic pathway to this compound.

Experimental Protocol: Fischer Esterification

The following is a generalized protocol based on the Fischer esterification reaction, a standard and reliable method for converting carboxylic acids to esters.

Materials:

-

5-bromo-2-fluoronicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a solution of 5-bromo-2-fluoronicotinic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Applications in Medicinal Chemistry: The Power of Cross-Coupling

The primary utility of this compound in drug discovery lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The bromine atom at the 5-position serves as an excellent coupling partner with a wide range of boronic acids and their derivatives, enabling the facile introduction of aryl, heteroaryl, and alkyl groups.

Figure 2: Suzuki-Miyaura cross-coupling reaction of this compound.

This synthetic strategy is a cornerstone in the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of biologically active molecules, including kinase inhibitors, GPCR modulators, and ion channel blockers. The ability to rapidly generate a library of analogues by varying the boronic acid coupling partner makes this an invaluable tool in structure-activity relationship (SAR) studies during lead optimization.

While a specific, publicly disclosed drug synthesized directly from this compound is not readily identifiable, the patent literature strongly indicates its use in the synthesis of novel kinase inhibitors for oncology.[1] The resulting 5-aryl-2-fluoronicotinate scaffold is a key pharmacophore in many targeted cancer therapies.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety. The following information is a synthesis of data from various supplier safety data sheets (SDS).

Hazard Identification:

-

GHS Classification: Causes skin irritation (Category 2), Causes serious eye irritation (Category 2A), May cause respiratory irritation (Category 3).[1][4]

-

Hazard Statements: H315, H319, H335.[4]

Precautionary Measures:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Researchers should always consult the most up-to-date Safety Data Sheet from their specific supplier before handling this compound.

Conclusion

This compound stands as a testament to the enabling power of well-designed chemical building blocks in modern drug discovery. Its trifunctionalized nature, coupled with its commercial availability, provides a reliable and versatile platform for the synthesis of novel and complex molecules. The strategic positioning of the bromo, fluoro, and methyl ester functionalities allows for a multitude of synthetic transformations, with its application in Suzuki-Miyaura cross-coupling reactions being of particular significance. By understanding its properties, synthesis, and applications, researchers can effectively integrate this valuable intermediate into their synthetic workflows, accelerating the discovery and development of the next generation of therapeutics.

References

- The Broad Institute, Inc. (2018). WO 2018/183936 A1 - Compounds and methods useful for treating or preventing cancers.

Sources

- 1. broadinstitute.org [broadinstitute.org]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS: 931105-37-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 931105-37-2 | this compound - Moldb [moldb.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Solubility Profile of Methyl 5-bromo-2-fluoronicotinate

Abstract

Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2) is a key heterocyclic building block utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its processing, including reaction, purification, and formulation, is fundamentally governed by its solubility in various organic solvents. Understanding this solubility profile is not merely a matter of record-keeping; it is a critical parameter that dictates solvent selection, influences crystallization processes, and ultimately impacts yield, purity, and the developability of active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive analysis of the structural features of this compound, predicts its solubility profile based on first principles of physical organic chemistry, and details a robust experimental protocol for its quantitative determination. The objective is to equip researchers with the theoretical grounding and practical methodology required to make informed decisions in their synthetic and development workflows.

Introduction: The Central Role of Solubility

In drug discovery and chemical synthesis, solubility is a cornerstone physical property.[4] A compound's ability to dissolve in a specific solvent dictates the medium for chemical reactions, the feasibility of extractive workups, and the conditions for purification by crystallization. For drug development professionals, poor solubility can be a major impediment to bioavailability and the formulation of a viable drug product.[3]

This compound is a substituted pyridine derivative, a class of compounds frequently explored for biological activity. Its molecular architecture presents a unique combination of polar and nonpolar characteristics that result in a nuanced solubility profile. This guide will deconstruct the molecule's structure to explain the causality behind its interactions with different classes of organic solvents, moving beyond simple data presentation to provide actionable scientific insights.

Physicochemical & Structural Analysis

To understand the solubility of this compound, we must first examine its intrinsic properties.

| Property | Value | Source |

| CAS Number | 931105-37-2 | [5][6] |

| Molecular Formula | C₇H₅BrFNO₂ | [6][7] |

| Molecular Weight | 234.02 g/mol | [6][8][9] |

| Boiling Point | ~260.6 °C at 760 mmHg | [9] |

| XLogP3 | 1.8 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

Structural Breakdown:

-

Pyridine Ring: The core is an aromatic, nitrogen-containing heterocycle. The nitrogen atom introduces polarity and acts as a hydrogen bond acceptor.

-

Methyl Ester Group (-COOCH₃): This is a polar functional group capable of dipole-dipole interactions and can serve as a hydrogen bond acceptor at its oxygen atoms.

-

Halogen Substituents (-F, -Br): The highly electronegative fluorine atom at the 2-position creates a significant dipole moment. The bromine atom at the 5-position contributes to the molecule's overall polarity and molecular weight.

The fundamental principle of "like dissolves like" dictates that substances dissolve best in solvents with similar intermolecular forces.[10][11] Given its structural features—multiple polar groups, an absence of hydrogen bond donors, and a moderately lipophilic character (XLogP3 = 1.8)—we can predict that this compound will exhibit the highest solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents.

Predicted Solubility Profile

While exhaustive experimental data is not publicly available, a qualitative solubility profile can be predicted based on the structural analysis above. This serves as a practical starting point for solvent screening in the laboratory.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Interaction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Dipole interactions and ether oxygen H-bond acceptor. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Dipole interactions from the ester group. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Dipole-dipole and dispersion forces. |

| Methanol (MeOH) | Polar Protic | Moderately Soluble | Can act as an H-bond acceptor from methanol. |

| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Can act as an H-bond acceptor from ethanol. |

| Isopropanol (IPA) | Polar Protic | Slightly Soluble | Increased nonpolar character of solvent reduces solubility. |

| Toluene | Nonpolar | Slightly Soluble | Aromatic π-π stacking may provide limited interaction. |

| Hexanes | Nonpolar | Insoluble | Mismatch of intermolecular forces (polar solute vs. nonpolar solvent). |

| Water | Polar Protic | Insoluble | Lipophilic character and lack of H-bond donation dominate. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust and validated experimental method is essential. The isothermal equilibrium shake-flask method, adapted from OECD Guideline 105, is a gold standard for this purpose.[12][13]

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Method Workflow.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions to create a set of at least five calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Analyze these standards by a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg of solid into a 4 mL vial). An excess is visually confirmed by the presence of undissolved solid.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled chamber set to 25 °C.

-

-

Equilibrium Achievement:

-

Agitate the samples for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium, but 24-48 hours is standard for most organic compounds.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at 25 °C for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particulates are transferred, filter the sample through a 0.22 µm syringe filter (PTFE is recommended for broad solvent compatibility) into a clean analysis vial.

-

-

Analysis and Calculation:

-

Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to bring its concentration within the range of the prepared calibration curve.

-

Inject the diluted sample into the HPLC-UV system and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

-

Discussion: Unpacking the Intermolecular Interactions

The predicted high solubility in polar aprotic solvents like DMSO and acetone is a direct result of strong dipole-dipole interactions. The electron-withdrawing fluorine atom and the ester group create significant partial positive and partial negative charges on the molecule, which can align favorably with the strong dipoles of these solvents.

Caption: Solute-Solvent Dipole Interactions.

In contrast, solubility in polar protic solvents like methanol is more limited. While the solute can accept hydrogen bonds from the solvent's hydroxyl group at its nitrogen and oxygen atoms, it cannot donate a hydrogen bond back. This non-reciprocal interaction is less energetically favorable than the comprehensive hydrogen-bonding network found in a solvent like water, or the strong dipole alignment in a solvent like DMSO. The larger, nonpolar hydrocarbon portion of alcohols like isopropanol further diminishes solubility.[11]

Conclusion and Practical Implications

The solubility profile of this compound is dominated by its highly polar, electron-deficient heterocyclic structure. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in lower alcohols, and poorly soluble in nonpolar solvents and water.

-

For Synthesis: Polar aprotic solvents such as THF, Ethyl Acetate, or Acetonitrile are excellent choices for reaction media.

-

For Purification: An anti-solvent crystallization strategy is highly viable. For example, dissolving the crude product in a minimal amount of a good solvent like Dichloromethane or Ethyl Acetate, followed by the slow addition of a poor, nonpolar solvent like hexanes, would be an effective method for obtaining pure crystalline material.

-

For Formulation: The poor aqueous solubility highlights a potential challenge for developing aqueous formulations. Strategies such as co-solvents, salt formation (if a basic handle were present), or advanced formulation technologies may be necessary for biological applications.

This guide provides a robust framework for understanding and experimentally determining the solubility of this important chemical intermediate, enabling scientists to accelerate their research and development efforts through informed solvent selection.

References

- Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- This compound Formula (931105-37-2). (n.d.). ECHEMI.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility testing in accordance with the OECD 105. (n.d.). FILAB.

- This compound (CAS 931105-37-2). (n.d.). Sigma-Aldrich.

- METHYL 2-BROMO-5-FLUOROISONICOTINATE - Safety Data Sheet. (2025, July 26). ChemicalBook.

- 2-氟-5-溴烟酸甲酯 (931105-37-2). (n.d.). BIOFOUNT.

- OECD GUIDELINES FOR TESTING CHEMICALS. (2009, September 7). Pure.

- The Essential of the Solubility for Drug Action. (2023, September 21). Crimson Publishers.

- Solubility of Organic Compounds. (2023, August 31).

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- (PDF) Principles of Solubility. (n.d.). ResearchGate.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23).

- The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen.

- OECD 105 - Water Solubility. (n.d.). Situ Biosciences.

- OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. (n.d.). EUROLAB.

- Methyl 5-bromo-2-chloroisonicotinate (CID 26966728). (n.d.). PubChem.

- This compound (CAS No.: 931105-37-2). (n.d.). Moldb.

- Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. (n.d.).

- This compound (CAS: 931105-37-2). (n.d.). FINETECH INDUSTRY LIMITED.

- METHYL 2-BROMO-5-FLUOROISONICOTINATE (CAS#: 885588-14-7). (n.d.). ChemicalBook.

- CAS 931105-37-2 | this compound. (n.d.). Alchem.Pharmtech.

- This compound. (n.d.). Zibo Hangyu Biotechnology Development Co., Ltd.

Sources

- 1. nbinno.com [nbinno.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 931105-37-2 [sigmaaldrich.com]

- 6. 931105-37-2 | this compound - Moldb [moldb.com]